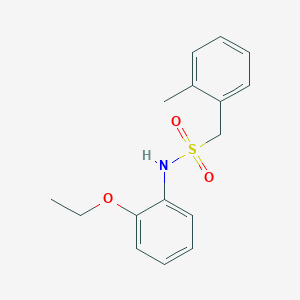![molecular formula C18H21NO3S B4853817 N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4853817.png)
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide
描述
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
作用机制
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide is a selective antagonist of the CRF1 receptor, which is involved in the body's stress response. When the body is under stress, the CRF1 receptor is activated, leading to the release of stress hormones such as cortisol. By blocking the CRF1 receptor, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide reduces the release of stress hormones and reduces the body's stress response. This mechanism of action is thought to underlie the compound's potential therapeutic effects in anxiety, depression, addiction, and stress-related disorders.
Biochemical and Physiological Effects:
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety-like behavior, improve symptoms of depression, and reduce drug-seeking behavior. N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has also been shown to reduce the release of stress hormones such as cortisol in response to stress. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to reduce inflammation in animal models of IBS.
实验室实验的优点和局限性
One advantage of N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide is its selectivity for the CRF1 receptor, which reduces the risk of off-target effects. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been extensively studied in animal models and has shown promising results in a number of therapeutic areas. However, there are also limitations to using N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in some experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
未来方向
There are a number of future directions for research on N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide. One area of interest is the potential use of the compound in combination with other drugs or therapies. For example, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to enhance the effects of antidepressant drugs in animal models. Additionally, there is interest in developing new compounds that target the CRF1 receptor with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is interest in further exploring the potential therapeutic applications of N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide in disorders such as PTSD and IBS.
科学研究应用
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behavior in animal models and to improve symptoms of depression in humans. N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use in treating stress-related disorders, such as post-traumatic stress disorder (PTSD) and irritable bowel syndrome (IBS).
属性
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,14-15-6-2-1-3-7-15)19-16-10-12-18(13-11-16)22-17-8-4-5-9-17/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKSGZFWHUCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentyloxy)phenyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4853744.png)
![N-butyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853746.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)
![N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4853757.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4853761.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4853762.png)

![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853786.png)

![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4853795.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4853800.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4853825.png)
![10-cyclopropyl-2-(2-furyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4853826.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)